ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a bromo-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-4-13-16(18(22)24-5-2)15(11(9-20)17(21)25-13)10-6-7-14(23-3)12(19)8-10/h6-8,15H,4-5,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPMTMYNBTOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring through a cyclization reaction. The introduction of the bromo-methoxyphenyl group is achieved via a substitution reaction, where a suitable bromo-methoxyphenyl precursor reacts with the pyran intermediate. The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The cyano group and the bromo-methoxyphenyl moiety are key functional groups that contribute to its activity by facilitating binding to target molecules and influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be compared to other compounds with similar structures, such as:
Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate: Lacks the bromo group, which may affect its reactivity and biological activity.
Ethyl 6-amino-4-(3-bromo-4-hydroxyphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
